![molecular formula C17H18N2 B12889313 (E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine CAS No. 61205-76-3](/img/structure/B12889313.png)
(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Pyrrolidin-1-yl)benzylidene)aniline is an organic compound that features a pyrrolidine ring attached to a benzylidene aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Pyrrolidin-1-yl)benzylidene)aniline typically involves the reaction of aniline with pyrrolidine under basic conditions. The reaction is catalyzed by a base, such as potassium hydroxide, and is carried out in a suitable solvent like ethanol . The reaction proceeds through the formation of an intermediate, which then undergoes condensation to form the final product.
Industrial Production Methods
While specific industrial production methods for N-(2-(Pyrrolidin-1-yl)benzylidene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Pyrrolidin-1-yl)benzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N-(2-(Pyrrolidin-1-yl)benzylidene)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-(Pyrrolidin-1-yl)benzylidene)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity, while the benzylidene aniline structure can interact with various biological pathways. These interactions can modulate the activity of target proteins, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(Pyrrolidin-1-yl)aniline): Similar structure but lacks the benzylidene group.
N-(2-(Pyrrolidin-1-yl)benzylamine): Similar structure but with an amine group instead of an aniline.
Uniqueness
N-(2-(Pyrrolidin-1-yl)benzylidene)aniline is unique due to the presence of both the pyrrolidine ring and the benzylidene aniline structure. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
61205-76-3 |
|---|---|
Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-phenyl-1-(2-pyrrolidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C17H18N2/c1-2-9-16(10-3-1)18-14-15-8-4-5-11-17(15)19-12-6-7-13-19/h1-5,8-11,14H,6-7,12-13H2 |
InChI Key |
WYCUMYVHHQHOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2C=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


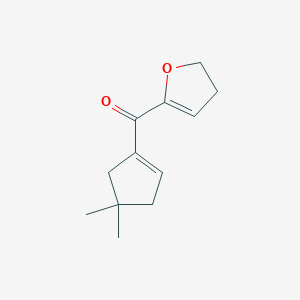
![[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12889264.png)
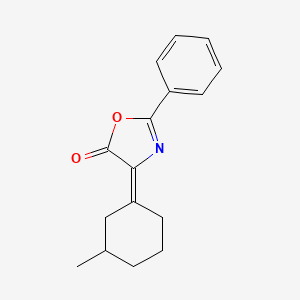
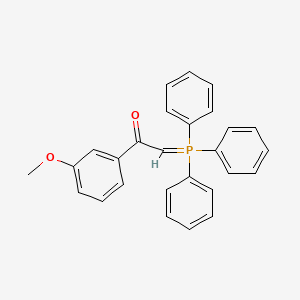
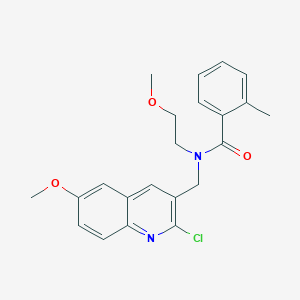
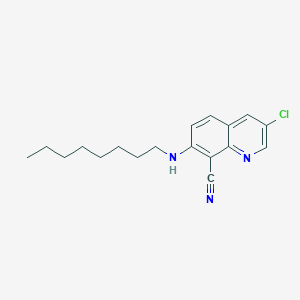
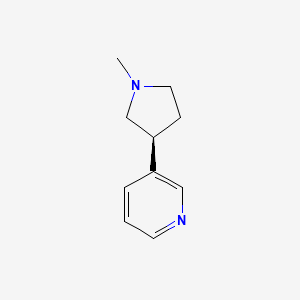

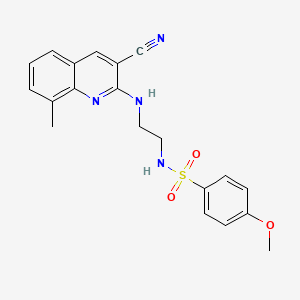
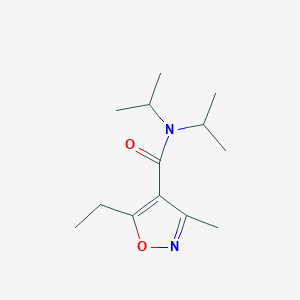
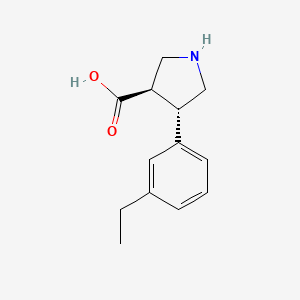
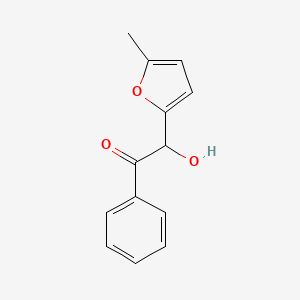

![Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide](/img/structure/B12889326.png)
